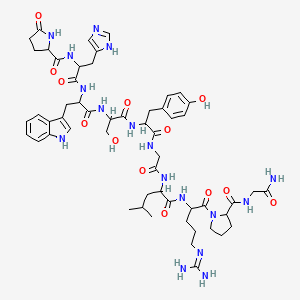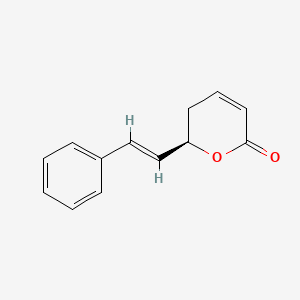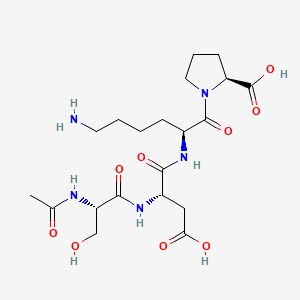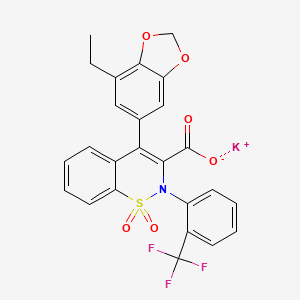
Fandosentan potassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fandosentan potassium is a chemical compound with the molecular formula C25H17F3NO6S. It is known for its role as an endothelin receptor type A antagonist, which makes it effective in treating conditions like pulmonary hypertension . This compound works by inhibiting the action of endothelin, a potent vasoconstrictor, thereby helping to reduce blood pressure in the pulmonary arteries .
Preparation Methods
The synthesis of fandosentan potassium involves several steps:
Cyclization: The sulfonamide is then cyclized in refluxing xylene to produce a saccharin derivative.
Condensation with tert-butyl acetate: Using potassium bis(trimethylsilyl)amide as the base, the saccharin derivative is condensed with tert-butyl acetate to afford a ketoester.
Bromination: The ketoester is brominated with NBS in CCl4 to give a brominated product.
Cyclization to benzothiazine: The brominated product is cyclized to benzothiazine with K2CO3 in DMF.
Formation of vinyl triflate: Treatment with trifluoromethanesulfonic anhydride and pyridine in CH2Cl2 furnishes the vinyl triflate.
Coupling with boronic acid: The vinyl triflate is then coupled with boronic acid in the presence of Pd(PPh3)4 and K2CO3 to produce the final product.
Cleavage of tert-butyl ester: Finally, the tert-butyl ester is cleaved with trifluoroacetic acid in CH2Cl2.
Chemical Reactions Analysis
Fandosentan potassium undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify its functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions: Reagents like DMAP, pyridine, NBS, and trifluoromethanesulfonic anhydride are commonly used in its synthesis.
Major Products: The major products formed from these reactions include various intermediates like sulfonamides, saccharin derivatives, and benzothiazines.
Scientific Research Applications
Fandosentan potassium has several scientific research applications:
Mechanism of Action
Fandosentan potassium exerts its effects by antagonizing endothelin receptor type A (EDNRA). Endothelin is a potent vasoconstrictor, and by blocking its receptor, this compound helps to reduce vasoconstriction and lower blood pressure in the pulmonary arteries . This mechanism involves the inhibition of the G protein-coupled receptor pathway, which is crucial for endothelin signaling .
Comparison with Similar Compounds
Fandosentan potassium is compared with other endothelin receptor antagonists like bosentan, ambrisentan, and sitaxsentan .
Bosentan: Another endothelin receptor antagonist used for treating pulmonary hypertension.
Ambrisentan: Known for its selective action on endothelin receptor type A, similar to this compound, but with different pharmacokinetic properties.
Sitaxsentan: Also an endothelin receptor antagonist, but it was discontinued due to safety concerns.
This compound is unique due to its specific receptor affinity and the detailed synthetic route that allows for its production .
Properties
CAS No. |
221246-12-4 |
|---|---|
Molecular Formula |
C25H18F3KNO6S |
Molecular Weight |
556.6 g/mol |
IUPAC Name |
potassium;4-(7-ethyl-1,3-benzodioxol-5-yl)-1,1-dioxo-2-[2-(trifluoromethyl)phenyl]-1λ6,2-benzothiazine-3-carboxylate |
InChI |
InChI=1S/C25H18F3NO6S.K/c1-2-14-11-15(12-19-23(14)35-13-34-19)21-16-7-3-6-10-20(16)36(32,33)29(22(21)24(30)31)18-9-5-4-8-17(18)25(26,27)28;/h3-12H,2,13H2,1H3,(H,30,31); |
InChI Key |
UGCKPLHQISYRBC-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=CC(=C1)C3=C(N(S(=O)(=O)C4=CC=CC=C43)C5=CC=CC=C5C(F)(F)F)C(=O)[O-])OCO2.[K+] |
Isomeric SMILES |
CCC1=C2C(=CC(=C1)C3=C(N(S(=O)(=O)C4=CC=CC=C43)C5=CC=CC=C5C(F)(F)F)C(=O)[O-])OCO2.[K+] |
Canonical SMILES |
CCC1=C2C(=CC(=C1)C3=C(N(S(=O)(=O)C4=CC=CC=C43)C5=CC=CC=C5C(F)(F)F)C(=O)O)OCO2.[K] |
Appearance |
Solid powder |
| 221246-12-4 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Fandosentan potassium; CI-1034; UNII-14U0D2SA4K; Fandosentan potassium [USAN]; PD 180988; PD 180988-0016; PD-180988. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


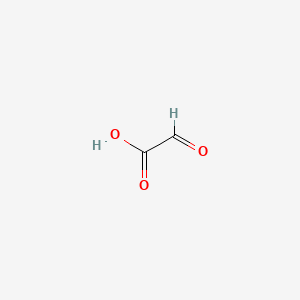
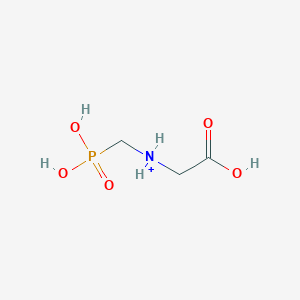
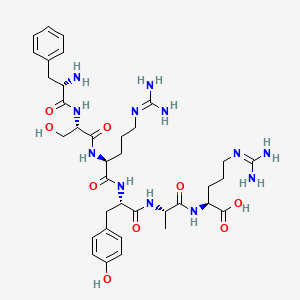

![2-butyl-7-((ethyl(phenyl)amino)methyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1671976.png)
![4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B1671978.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B1671980.png)
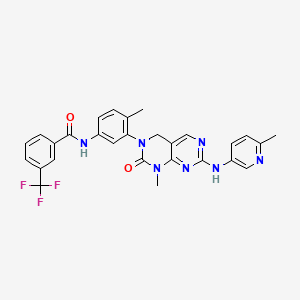
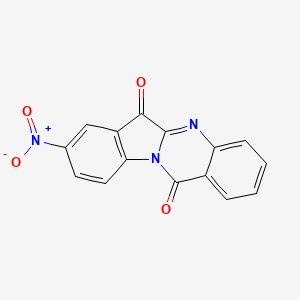
![3-(23-methyl-14-oxo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-3-yl)propanenitrile](/img/structure/B1671985.png)

